Tris[2-(methylamino)ethyl]amine

Coordination chemistry Silver(I) complexation Thermodynamics

Tris[2-(methylamino)ethyl]amine (CAS 65604-89-9), also designated Me₃tren, is a C₃-symmetric tripodal tetradentate ligand belonging to the tren (tris(2-aminoethyl)amine) structural family. The compound comprises a central tertiary nitrogen atom bearing three 2-(methylamino)ethyl side chains, each terminating in a secondary amine group.

Molecular Formula C9H24N4
Molecular Weight 188.31 g/mol
CAS No. 65604-89-9
Cat. No. B1588566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris[2-(methylamino)ethyl]amine
CAS65604-89-9
Molecular FormulaC9H24N4
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCNCCN(CCNC)CCNC
InChIInChI=1S/C9H24N4/c1-10-4-7-13(8-5-11-2)9-6-12-3/h10-12H,4-9H2,1-3H3
InChIKeyGMLHUKQBMDKQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris[2-(methylamino)ethyl]amine (CAS 65604-89-9) Procurement and Technical Differentiation Guide


Tris[2-(methylamino)ethyl]amine (CAS 65604-89-9), also designated Me₃tren, is a C₃-symmetric tripodal tetradentate ligand belonging to the tren (tris(2-aminoethyl)amine) structural family. The compound comprises a central tertiary nitrogen atom bearing three 2-(methylamino)ethyl side chains, each terminating in a secondary amine group [1]. With molecular formula C₉H₂₄N₄ and molecular weight 188.31 g/mol, Me₃tren serves as a foundational scaffold in coordination chemistry for the assembly of five-coordinate metal complexes with first-row transition metals [2]. Its three secondary amine donors confer distinct σ-donating properties, steric profiles, and solvation characteristics compared to its primary amine progenitor tren and its fully methylated derivative Me₆tren, making precise structural identity critical for reproducible research outcomes.

Why Tris[2-(methylamino)ethyl]amine Cannot Be Substituted with Unmethylated or Fully Methylated Tren Analogs


The tren ligand family exhibits pronounced, non-linear thermodynamic responses to progressive N-methylation, rendering Me₃tren functionally distinct from both the primary amine tren (tris(2-aminoethyl)amine) and the fully methylated tertiary amine Me₆tren (tris(2-(dimethylamino)ethyl)amine). In Ag(I) coordination, Me₃tren forms more stable complexes than tren in DMSO, whereas further methylation to Me₆tren dramatically destabilizes complex formation due to steric crowding that prevents complete tetradentate coordination [1]. Similarly, with Cd(II), Me₃tren and tren yield highly stable species, but Me₆tren exhibits markedly reduced stability, with enthalpic and entropic signatures indicative of incomplete metal ion coordination [2]. In the polypyridine series, the tris[(2-pyridyl)methyl]amine (TPA) ligand forms complexes that are less stable than both tren and Me₃tren due to increased structural rigidity and reduced σ-donor capacity of the pyridinic nitrogen atoms [2]. Consequently, substituting Me₃tren with any tren analog—including tren, Me₆tren, or TPA—will fundamentally alter complexation thermodynamics, coordination geometry, and resulting experimental outcomes.

Quantitative Comparative Evidence for Tris[2-(methylamino)ethyl]amine vs. Closest Analogs


Silver(I) Complex Stability: Me₃tren vs. Tren in DMSO

Me₃tren (tris[2-(methylamino)ethyl]amine) forms a more stable 1:1 complex with Ag(I) in DMSO than its unmethylated parent tren. Potentiometric and calorimetric measurements at 298.0 K and 0.1 mol·dm⁻³ ionic strength (Et₄NClO₄) yielded a log K of 8.86 for Me₃tren, compared to 7.69 for tren, representing a 15-fold increase in equilibrium constant [1]. The enhanced stability derives from the stronger σ-donating capacity of secondary amine nitrogen atoms relative to primary amines, which outweighs the modest steric penalty introduced by N-methylation at this intermediate substitution level [1].

Coordination chemistry Silver(I) complexation Thermodynamics

Silver(I) Complex Stability: Me₃tren vs. Me₆tren in DMSO

Me₃tren exhibits dramatically superior Ag(I) complex stability compared to its fully methylated derivative Me₆tren (tris(2-(dimethylamino)ethyl)amine). Under identical experimental conditions in DMSO (298.0 K, I = 0.1 mol·dm⁻³ Et₄NClO₄), Me₃tren displayed a log K of 8.86, whereas Me₆tren yielded a log K of only 4.87, a difference of nearly four orders of magnitude [1]. The enthalpy of complexation was significantly less favorable for Me₆tren (ΔH° = −18.5 kJ·mol⁻¹) than for Me₃tren (ΔH° = −48.1 kJ·mol⁻¹), despite Me₆tren exhibiting a more favorable entropy term, indicating that complete methylation sterically precludes full tetradentate coordination to the Ag(I) ion [1].

Coordination chemistry Silver(I) complexation Thermodynamics

Cadmium(II) Complex Stability: Me₃tren vs. TPA in DMSO

Me₃tren forms more stable Cd(II) complexes than the polypyridine tripodal ligand tris[(2-pyridyl)methyl]amine (TPA) in DMSO. Potentiometric and calorimetric studies revealed that TPA complexes are systematically less stable than those of both tren and Me₃tren, a difference attributed to two convergent factors: (i) the higher structural rigidity of the TPA ligand framework, which imposes an unfavorable entropic penalty upon metal binding, and (ii) the intrinsically lower σ-donor capacity of pyridine nitrogen atoms relative to secondary amine nitrogen atoms [1]. The Me₃tren ligand avoids both limitations, offering greater conformational flexibility and stronger electron donation.

Coordination chemistry Cadmium(II) complexation Thermodynamics

Enthalpic and Entropic Signatures of Cd(II) Complexation Across Tren Derivatives

The Cd(II) complexation thermodynamics of Me₃tren are intermediate between those of tren and Me₆tren, but critically, Me₆tren displays fundamentally altered coordination behavior. Tren and Me₃tren both form highly stable Cd(II) species with characteristic tetradentate coordination, as reflected in their thermodynamic parameters [1]. In contrast, the fully methylated Me₆tren exhibits substantially reduced stability, with the enthalpic and entropic contributions indicating that Me₆tren does not achieve complete coordination to the Cd(II) ion [1]. This incomplete coordination renders Me₆tren unsuitable as a direct substitute for Me₃tren in any application requiring well-defined, fully chelated metal centers.

Coordination chemistry Cadmium(II) complexation Thermodynamics

Coordination Environment: Five-Coordinate Metal Complex Formation Capability

Tripodal tetradentate ligands, including Me₃tren and its structural analog tris(2-dimethylaminoethyl)amine, have been demonstrated to form a variety of five-coordinate complexes with first-row transition metal ions spanning manganese(II) through zinc(II) [1]. This five-coordinate geometry, intermediate between square pyramidal and trigonal bipyramidal, is a defining feature of the tripodal tetradentate ligand class and contrasts with the coordination behavior of linear tetraamines such as triethylenetetramine (trien), which more commonly favor octahedral or square planar geometries depending on the metal center [1]. Me₃tren inherits this tripodal architecture while offering N-methylation at the terminal donor sites absent in tren, providing a unique combination of five-coordinate geometry enforcement and enhanced σ-donor strength.

Coordination chemistry Transition metal complexes Structural characterization

Silver(I) Complexation: Me₃tren vs. Linear Tetraamine Me₆trien in DMSO

The tripodal Me₃tren ligand forms a more stable Ag(I) complex than its linear tetraamine counterpart Me₆trien (1,1,4,7,10,10-hexamethyltriethylenetetramine) in DMSO. Under identical experimental conditions (298.0 K, I = 0.1 mol·dm⁻³ Et₄NClO₄), Me₃tren exhibited a log K of 8.86 compared to 6.87 for Me₆trien, corresponding to a 98-fold difference in binding constant [1]. This disparity is attributed to the preorganized tripodal architecture of Me₃tren, which incurs a smaller entropic penalty upon metal binding compared to the more flexible linear backbone of Me₆trien, despite both ligands featuring methylated nitrogen donors [1].

Coordination chemistry Silver(I) complexation Ligand architecture comparison

Validated Application Scenarios for Tris[2-(methylamino)ethyl]amine Based on Comparative Evidence


Silver(I) Coordination Chemistry in Non-Aqueous Media

Me₃tren is the optimal tripodal tetradentate ligand for Ag(I) complexation in DMSO, outperforming both unmethylated tren (15-fold higher binding constant) and fully methylated Me₆tren (9,800-fold higher binding constant). The log K of 8.86 for Ag(I)-Me₃tren in DMSO at 298 K establishes this system as a benchmark for studies requiring robust Ag(I) chelation in aprotic polar solvents [1]. Potential applications include the development of Ag(I)-based antimicrobial agents, homogeneous catalysis where Ag(I) serves as a Lewis acid, and metal extraction or sensing protocols in non-aqueous environments.

Biomimetic Modeling of Five-Coordinate Metalloenzyme Active Sites

The capacity of Me₃tren to enforce five-coordinate geometries with first-row transition metals (Mn through Zn) [1] makes it a valuable scaffold for constructing structural and functional mimics of metalloenzyme active sites. Many non-heme iron enzymes, copper-containing oxidases, and zinc-dependent hydrolases feature five-coordinate metal centers. Me₃tren provides the requisite tripodal N₄ donor set while its secondary amine termini offer intermediate basicity and steric properties that can be further tuned for specific biomimetic investigations, distinguishing it from the more basic primary amine tren and the sterically congested Me₆tren.

Cadmium(II) Coordination Studies Requiring High Stability and Tetradentate Chelation

Me₃tren is a preferred ligand for Cd(II) coordination studies in DMSO where complete tetradentate chelation and high complex stability are required. It matches the stability of tren while offering distinct secondary amine donor characteristics [1]. In contrast, Me₆tren fails to achieve full tetradentate coordination with Cd(II) [1], and the polypyridine TPA forms substantially less stable complexes due to its rigidity and reduced σ-donor capacity [1]. This makes Me₃tren the ligand of choice for investigating Cd(II) coordination chemistry relevant to environmental remediation of cadmium contamination or the design of Cd(II)-selective sensors.

Comparative Thermodynamic Studies of N-Methylation Effects on Polyamine Ligands

Me₃tren occupies a unique position in the tren methylation series, enabling systematic investigation of how progressive N-methylation modulates ligand basicity, σ-donor strength, steric profile, and metal binding thermodynamics. The availability of comprehensive thermodynamic data for Ag(I) and Cd(II) complexes across the series tren → Me₃tren → Me₆tren in DMSO [1][2] provides a robust experimental foundation for computational validation studies, quantitative structure-activity relationship (QSAR) development, and rational ligand design efforts aimed at optimizing metal binding properties for specific applications.

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